Superior BTK Inhibitory Potency and Kinase Selectivity of 8-Amino-imidazo[1,5-a]pyrazine Derivatives Versus Acalabrutinib
Derivatives of Imidazo[1,5-A]pyrazin-8-amine demonstrate significantly higher biochemical potency against BTK compared to the FDA-approved covalent BTK inhibitor acalabrutinib. In a direct comparative study, the imidazo[1,5-a]pyrazine-based compound 38 exhibited a BTK IC50 of 1.8 nM, representing a 1.9-fold improvement in potency over acalabrutinib (IC50 = 3.4 nM) [1]. Furthermore, the imidazo[1,5-a]pyrazine derivatives displayed dramatically superior in vivo exposure, with an AUC0→12 h of 2625 ng*h/ml, which is 3.8-fold higher than acalabrutinib (AUC = 691 ng*h/ml). This enhanced exposure translated into a 1.9-fold improvement in in vivo tumor growth inhibition (T/C ratio of 15.6% vs. 30.4% for acalabrutinib) [2].
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (Compound 38 derivative) |
| Comparator Or Baseline | Acalabrutinib (ACP-196): 3.4 nM |
| Quantified Difference | 1.9-fold lower IC50 (greater potency) |
| Conditions | Biochemical BTK inhibition assay |
Why This Matters
Procurement of this core scaffold enables access to a chemical space with demonstrably superior BTK inhibition and in vivo efficacy compared to a clinically validated benchmark, de-risking lead optimization programs.
- [1] PMC. (2024). Table 3: Imidazo[1,5-a]pyrazines as BTK kinase inhibitors (Compound 38 vs. Acalabrutinib). PMC11485930. https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/table/T0003/ View Source
- [2] PMC. (2024). Table 3: In vivo PK and efficacy data for Imidazo[1,5-a]pyrazines vs. Acalabrutinib. PMC11485930. https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/table/T0003/ View Source
